molecular formula C22H29N3O2 B2487208 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1448053-35-7

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2487208
M. Wt: 367.493
InChI Key: UVSIGAOUXAYYIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with intricate structures like "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(o-tolyloxy)acetamide" often involves multi-step chemical reactions that aim to build the desired molecular architecture with precision. Studies such as those by Wang et al. (2010) on the synthesis of new acetamide derivatives provide insights into the methodologies that might be employed, including the use of various catalysts and reaction conditions to achieve high yield and purity (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

Molecular structure analysis, including NMR, IR spectroscopy, and X-ray crystallography, plays a crucial role in confirming the structure of synthesized compounds. The work by Orek, Koparir, and Koparır (2012) exemplifies the use of these techniques to elucidate the molecular geometry and verify the structural integrity of related triazol compounds (Orek, Koparir, & Koparır, 2012).

Chemical Reactions and Properties

Chemical reactions involving acetamide compounds can be complex, leading to a variety of products depending on the reactants and conditions. Research such as that by Lazareva et al. (2017) on the silylation of N-(2-hydroxyphenyl)acetamide and its reaction outcomes offers valuable information on the chemical behavior and potential transformations of such compounds (Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, & Albanov, 2017).

properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-8-2-7-13-21(16)27-15-22(26)23-14-19-18-11-5-6-12-20(18)25(24-19)17-9-3-4-10-17/h2,7-8,13,17H,3-6,9-12,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSIGAOUXAYYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

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